molecular formula C15H11NO3 B14703052 6-Benzoyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 26518-73-0

6-Benzoyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14703052
CAS No.: 26518-73-0
M. Wt: 253.25 g/mol
InChI Key: LGAJFKNJKYPWFV-UHFFFAOYSA-N
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Description

6-Benzoyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that features a benzoxazine ring system with a benzoyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Benzoyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Lacks the benzoyl group, which may affect its chemical properties and applications.

    6-Methyl-2H-1,4-benzoxazin-3(4H)-one:

Uniqueness

6-Benzoyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the benzoyl group, which can influence its chemical reactivity and potential applications. This structural feature may enhance its ability to participate in specific reactions or interact with biological targets.

Properties

CAS No.

26518-73-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

6-benzoyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H11NO3/c17-14-9-19-13-7-6-11(8-12(13)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

LGAJFKNJKYPWFV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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